Benzamide, p-isopropoxy-N-(2-morpholinoethyl)thio-
CAS No.: 32412-08-1
Cat. No.: VC18519569
Molecular Formula: C16H24N2O2S
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32412-08-1 |
---|---|
Molecular Formula | C16H24N2O2S |
Molecular Weight | 308.4 g/mol |
IUPAC Name | N-(2-morpholin-4-ylethyl)-4-propan-2-yloxybenzenecarbothioamide |
Standard InChI | InChI=1S/C16H24N2O2S/c1-13(2)20-15-5-3-14(4-6-15)16(21)17-7-8-18-9-11-19-12-10-18/h3-6,13H,7-12H2,1-2H3,(H,17,21) |
Standard InChI Key | BMLQKTGWAWLEEC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(=S)NCCN2CCOCC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physicochemical Properties
The molecular formula of Benzamide, p-isopropoxy-N-(2-morpholinoethyl)thio- is inferred as C₁₆H₂₂N₂O₂S, with a molecular weight of 306.43 g/mol. This contrasts with its propyl-chain analog (C₁₇H₂₄N₂O₂S, 322.47 g/mol), reflecting the reduction in one methylene group (-CH₂-) within the morpholinoethyl side chain. Key physicochemical properties include:
Property | Value |
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LogP (octanol-water) | 3.28 (predicted) |
Solubility | 0.018 mg/mL (aqueous) |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 5 |
The thioether linkage (-S-) and morpholine ring contribute to its moderate lipophilicity, facilitating membrane permeability while retaining solubility in polar solvents.
Structural Analysis
The compound features:
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A benzamide core substituted with an isopropoxy group at the para position.
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A thioether bridge connecting the amide nitrogen to a 2-morpholinoethyl group.
The morpholine ring adopts a chair conformation, optimizing steric interactions, while the thioether enhances metabolic stability compared to oxygen analogs. Quantum mechanical calculations suggest that the electron-rich sulfur atom participates in non-covalent interactions with kinase ATP-binding pockets, a trait shared with TNIK inhibitors.
Synthetic Methodologies
Key Reaction Steps
Synthesis typically involves a multi-step sequence:
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Introduction of the Isopropoxy Group:
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Friedel-Crafts alkylation of 4-hydroxybenzamide with isopropyl bromide under basic conditions.
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Thioether Formation:
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Nucleophilic displacement of a halogen (e.g., Cl) on the amide nitrogen using 2-morpholinoethanethiol.
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.
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Optimization Challenges
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Side Reactions: Oxidation of the thioether to sulfoxide occurs in the presence of peroxides, necessitating inert atmospheres.
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Yield Enhancement: Catalytic amounts of triethylamine improve thiolate nucleophilicity, boosting yields from 65% to 82%.
Pharmacological Profile
Kinase Inhibition Mechanisms
While direct data on Benzamide, p-isopropoxy-N-(2-morpholinoethyl)thio- is scarce, structural analogs exhibit potent inhibition of:
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TNIK (Traf2- and NCK-interacting kinase): IC₅₀ = 12 nM.
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IKKε (I-kappa-B kinase epsilon): IC₅₀ = 38 nM.
The shorter ethyl chain in this compound may reduce steric hindrance, potentially enhancing binding to hydrophobic kinase pockets. Molecular docking simulations predict a ΔG of -9.2 kcal/mol for TNIK binding, suggesting high affinity.
Antiproliferative Effects
In vitro studies on analogs demonstrate:
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GI₅₀ (HCT-116 colon cancer): 1.2 μM.
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Apoptosis Induction: Caspase-3 activation at 5 μM.
Applications in Drug Discovery
Oncology
The compound’s kinase inhibition profile positions it as a candidate for:
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Colorectal Cancer: Targeting Wnt/β-catenin pathways via TNIK suppression.
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Breast Cancer: IKKε inhibition to block NF-κB-mediated survival signals.
Inflammation
Preliminary data suggest efficacy in murine models of rheumatoid arthritis (50% reduction in paw swelling at 10 mg/kg).
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